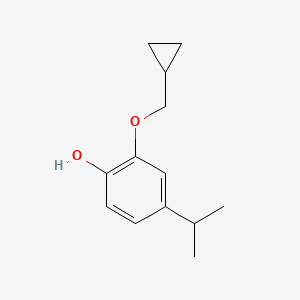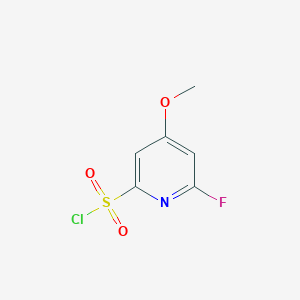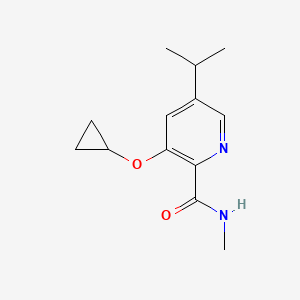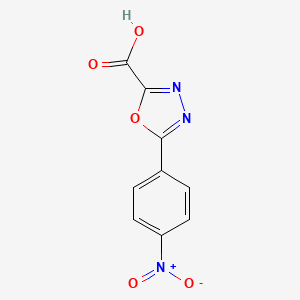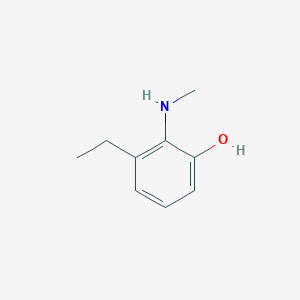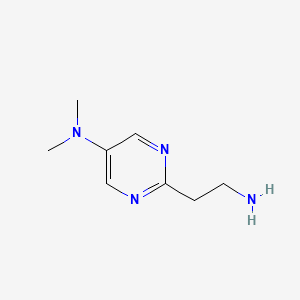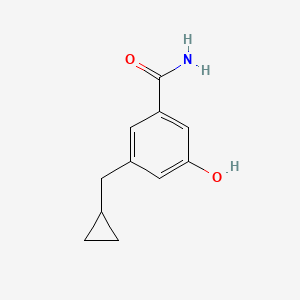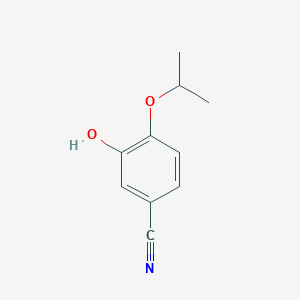![molecular formula C10H11NO4 B14847630 [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid: is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid typically involves the esterification of a pyridine derivative followed by a series of chemical reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-(methoxycarbonyl)-6-methylpyridine with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. These derivatives could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
作用機序
The mechanism of action of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
- 4-(Methoxycarbonyl)phenylacetic acid
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid
- 4-Carboxymethylbenzoic acid methyl ester
Comparison: Compared to these similar compounds, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties. The pyridine ring can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other carboxymethyl derivatives.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-(4-methoxycarbonyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(10(14)15-2)4-8(11-6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
TWJLAWNKFDNOHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


